molecular formula C12H10Cl2N2OS B2409303 N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 868370-05-2

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

Cat. No. B2409303
M. Wt: 301.19
InChI Key: PMXBVVHRAMKKIX-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide” is a chemical compound with the molecular formula C17H15Cl2N3O3S2. It has an average mass of 444.355 Da and a monoisotopic mass of 442.993195 Da .


Synthesis Analysis

The synthesis of benzothiazoles, which this compound is a derivative of, can be achieved through various methods. One method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a heterocyclic compound, fused with a benzene ring. The compound also contains a cyclopropane carboxamide group .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 603.5±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C. It has an enthalpy of vaporization of 89.8±3.0 kJ/mol and a flash point of 318.8±34.3 °C .

Scientific Research Applications

  • Antitumor Agents : A study focused on benzothiazole derivatives, including similar compounds, revealed their potential as potent antitumor agents. Specifically, a derivative exhibited a significant inhibitory effect on tumor growth in vivo (Yoshida et al., 2005).

  • Synthesis Methods : Research on the synthesis of benzothiazole derivatives, like the one , shows advancements in efficient and cleaner methods. Microwave irradiation, for example, provided a more efficient synthesis process compared to traditional methods (Saeed, 2009).

  • Chemosensors for Cyanide Anions : A study explored the use of coumarin benzothiazole derivatives as chemosensors for cyanide anions. These compounds demonstrated the ability to detect cyanide anions through a Michael addition reaction, with observable color change and fluorescence quenching (Wang et al., 2015).

  • Diuretic Activity : Research on benzothiazole carboxamide derivatives showed their potential as diuretics. Among the synthesized compounds, one particular derivative was identified as the most promising candidate for diuretic activity (Yar & Ansari, 2009).

  • Antimicrobial Activity : A study involving the synthesis of 4-thiazolidinones of nicotinic acid with benzothiazole derivatives revealed their antimicrobial potential. The compounds showed activity against various bacterial and fungal species, comparable to standard drugs (Patel & Shaikh, 2010).

  • Psychotropic and Anti-inflammatory Activity : Benzothiazole derivatives were found to exhibit psychotropic, anti-inflammatory, and cytotoxic effects. These compounds showed marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines (Zablotskaya et al., 2013).

properties

IUPAC Name

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-16-10-8(14)4-7(13)5-9(10)18-12(16)15-11(17)6-2-3-6/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXBVVHRAMKKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.